![molecular formula C16H18N4O3S B2873524 ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate CAS No. 1203420-05-6](/img/structure/B2873524.png)
ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry: Anti-Inflammatory Agents
Thiophene derivatives, such as our compound of interest, have been reported to possess anti-inflammatory properties. They act by modulating biological pathways that lead to inflammation. For instance, some thiophene compounds have been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory process .
Antimicrobial Activity
The thiophene nucleus within the compound structure contributes to its antimicrobial activity. It has been found to be effective against a range of microorganisms, including bacteria like Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. This makes it a potential candidate for developing new antimicrobial agents .
Anticancer Research
Thiophene derivatives are also being explored for their anticancer properties. They can act as kinase inhibitors, which are essential in the regulation of cell growth and proliferation. By inhibiting specific kinases, these compounds may help in controlling the growth of cancer cells .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules are significant in the development of organic semiconductors. These compounds can be used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .
Analgesic Applications
Some thiophene compounds have shown promising results as analgesics. They can be more efficient than traditional painkillers like sodium metamizole, indicating their potential use in pain management .
Neurological Disorders: Serotonin Antagonists
Thiophene derivatives can function as serotonin antagonists, which are useful in the treatment of neurological disorders such as Alzheimer’s disease. By modulating serotonin levels, they can influence mood, cognition, and memory .
Anti-Atherosclerotic Effects
The anti-atherosclerotic properties of thiophene compounds make them interesting for cardiovascular research. They can potentially inhibit the formation of atherosclerotic plaques, thus preventing heart-related diseases .
Dental Applications: Local Anesthetics
Thiophene derivatives have been used as local anesthetics, particularly in dental procedures. They work by blocking voltage-gated sodium channels, which are necessary for the initiation and conduction of nerve impulses .
properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(2-propan-2-ylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-5-23-16(22)13-10(4)11(8-17)15(24-13)19-14(21)12-6-7-18-20(12)9(2)3/h6-7,9H,5H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEITSXKQNYAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=NN2C(C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.